molecular formula C20H19N B072952 2,4-Dimethyl-N,N-diphenylaniline CAS No. 1228-80-4

2,4-Dimethyl-N,N-diphenylaniline

Cat. No.: B072952
CAS No.: 1228-80-4
M. Wt: 273.4 g/mol
InChI Key: FZXQGDAHMJFMSX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N,N-diphenylaniline is an organic compound with the molecular formula C20H19N. It is known for its applications in material science, particularly in the field of electronic materials . This compound is characterized by its two methyl groups attached to the benzene ring and two phenyl groups attached to the nitrogen atom, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N,N-diphenylaniline typically involves the reaction of 2,4-dimethylaniline with diphenylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, which is essential for its application in electronic materials .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In electronic materials, it functions by facilitating charge transfer processes due to its conjugated structure. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-N,N-diphenylaniline is unique due to its combination of methyl and diphenyl groups, which confer specific electronic and steric properties. This makes it particularly valuable in the field of electronic materials, where precise control over molecular structure is crucial .

Properties

IUPAC Name

2,4-dimethyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXQGDAHMJFMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599417
Record name 2,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228-80-4
Record name 2,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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